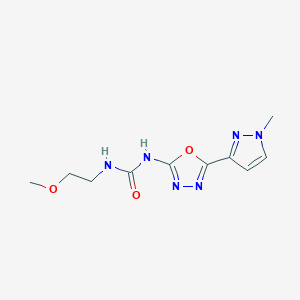
1-(2-methoxyethyl)-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxyethyl)-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea is a synthetic compound with significant applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is notable for its unique chemical structure that enables it to interact with specific molecular targets.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(2-methoxyethyl)-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea typically involves multiple steps. One common approach begins with the preparation of 1-methyl-1H-pyrazole-3-carboxylic acid, followed by the formation of its respective hydrazide. This intermediate is then subjected to cyclization with carbon disulfide to form the 1,3,4-oxadiazole ring. Finally, the urea moiety is introduced through a reaction with 2-methoxyethylamine under suitable conditions.
Industrial Production Methods: : In industrial settings, the production of this compound may involve the optimization of reaction conditions to maximize yield and purity. This includes the careful control of temperature, pH, and solvent choice during each step of the synthesis. Industrial-scale production often employs batch reactors and continuous flow systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: : 1-(2-methoxyethyl)-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: : Reacts with oxidizing agents to form corresponding oxidation products.
Reduction: : Can be reduced under specific conditions to yield reduced derivatives.
Substitution: : Undergoes nucleophilic substitution reactions, particularly at the methoxyethyl and oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or neutral conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl halides in the presence of base catalysts.
Major Products Formed: : The major products from these reactions vary depending on the reactants and conditions. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
科学的研究の応用
This compound finds extensive applications in scientific research, such as:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Employed in the study of enzyme inhibition and protein binding.
Medicine: : Investigated for its potential as a pharmaceutical agent due to its bioactivity.
Industry: : Utilized in the development of agrochemicals and specialty chemicals.
作用機序
1-(2-methoxyethyl)-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea exerts its effects through specific molecular interactions. The compound binds to target proteins or enzymes, leading to modulation of their activity. The pyrazole and oxadiazole moieties are crucial for these interactions, enabling the compound to inhibit or activate various biochemical pathways. These mechanisms are often studied using molecular docking and biochemical assays.
類似化合物との比較
Comparison and Uniqueness: : This compound is compared with similar compounds like 1-(2-ethoxyethyl)-3-(5-(1-phenyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea and 1-(2-butoxyethyl)-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl)urea. Its uniqueness lies in the specific substitution pattern on the oxadiazole and the methoxyethyl group, which confer distinct properties and reactivity.
List of Similar Compounds
1-(2-ethoxyethyl)-3-(5-(1-phenyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea
1-(2-butoxyethyl)-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl)urea
These compounds provide a framework for understanding structure-activity relationships and developing new analogs with improved properties.
That's a deep dive into 1-(2-methoxyethyl)-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea. Quite the mouthful, but worth every syllable!
特性
IUPAC Name |
1-(2-methoxyethyl)-3-[5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O3/c1-16-5-3-7(15-16)8-13-14-10(19-8)12-9(17)11-4-6-18-2/h3,5H,4,6H2,1-2H3,(H2,11,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEFJBZORFTEFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=NN=C(O2)NC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














